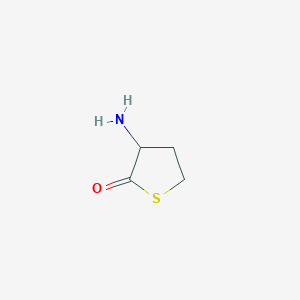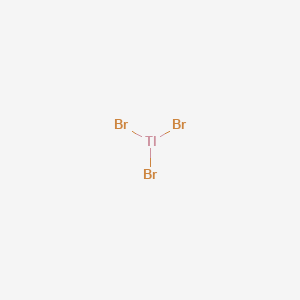
1,2,3,4-Tetrahydro-1,6-naphthyridine
描述
1,2,3,4-Tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2. It is a derivative of naphthyridine, characterized by a fused-ring system resulting from the fusion of two pyridine rings through adjacent carbon atoms.
作用机制
Target of Action
1,2,3,4-Tetrahydro-1,6-naphthyridine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Mode of Action
It is known to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation . This suggests that it may interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Given its broad range of pharmacological activities, it is likely that this compound interacts with multiple pathways, potentially influencing processes related to cancer progression, viral replication, microbial growth, pain perception, inflammation, and oxidative stress .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
Given its range of pharmacological activities, it is likely to induce changes at the cellular level that could inhibit cancer cell proliferation, viral replication, microbial growth, and inflammatory responses, and alleviate pain and oxidative stress .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins to exert its effects
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,6-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine derivative . Another method includes the Michael addition of 4-aminoisoquinoline with methyl vinyl ketone in the presence of arsenic pentoxide and concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .
化学反应分析
Types of Reactions: 1,2,3,4-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic naphthyridines under high-temperature conditions.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Common Reagents and Conditions:
Oxidation: High temperatures and oxidizing agents such as peracids.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aromatic naphthyridines, while substitution reactions can introduce various functional groups onto the naphthyridine core .
科学研究应用
1,2,3,4-Tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:
相似化合物的比较
1,2,3,4-Tetrahydro-1,6-naphthyridine can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer with different biological activities and synthetic routes.
1,8-Naphthyridine: Known for its distinct chemical properties and applications.
1,2,3,4-Tetrahydro-1,5-naphthyridine: Shares a similar structure but differs in reactivity and applications.
The uniqueness of this compound lies in its specific functionalization and the resulting biological activities, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCSZHIPWBDSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475913 | |
| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-84-2 | |
| Record name | 1,2,3,4-Tetrahydro-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 1,2,3,4-tetrahydro-1,6-naphthyridines?
A1: Several synthetic routes have been explored:
- From simple pyridine precursors: Researchers have developed short pathways to synthesize both 7,8-dihydro- and 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones using readily available pyridine derivatives as starting materials. [, ]
- Nucleophilic substitution and cyclization: This method involves substituting the methoxy group of substituted pyridones with malononitrile or cyanoacetamide, followed by cyclization under acidic or basic conditions to yield 8-cyano-3,4-dihydro-1,6-naphthyridin-2(1H)-ones. [, ]
- Directed lithiation: This approach utilizes directed lithiation reactions to synthesize both 1,2,3,4-tetrahydroquinolines and 1,2,3,4-tetrahydro-1,6-naphthyridines. [, ]
Q2: Have any unexpected reactions been observed during the synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines?
A2: Yes, during the synthesis of 1,2,3,4-tetrahydro-7H-pyrano[4,3-b]pyridine-2,7-diones (precursors to 1,2,3,4-tetrahydro-1,6-naphthyridines), an unexpected reaction occurred when treating the pyrano[4,3-b]pyridine-2,7-diones with ammonia. Instead of the expected product, the reaction yielded 5-cyano-6-cyanomethyl substituted pyridones. This result highlights the complexity of these reactions and the potential for unforeseen pathways. [, ]
Q3: What is an example of a specific this compound derivative synthesized and structurally characterized?
A3: One example is 7-amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile monohydrate. This compound was obtained through the cyclization of 5-cyano-6-(dicyanomethylene)-4-methyl-2-piperidone in HBr/dioxane. Its structure was confirmed using X-ray diffraction, revealing a monoclinic crystal system with the space group C2/c. [, ]
Q4: Have any applications for this compound derivatives been investigated?
A4: While the provided research focuses primarily on synthesis, one study explored the potential of HuperTacrines, hybrid molecules incorporating the this compound scaffold. These compounds were designed as potential Alzheimer's disease treatments due to their cholinesterase inhibitory activity. Notably, (±)-5-amino-3-methyl-3,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridin-2(1H)-one (HT1) and (±)-5-amino-3-(2,6-dichlorophenyl)-3,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridin-2(1H)-one (HT3) exhibited low liver toxicity and acted as reversible mixed-type hAChE and selective irreversible hBuChE inhibitors, respectively. []
Q5: Are there any studies on the isocyanide-assisted synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines?
A5: Yes, research exists on the one-pot synthesis of densely substituted this compound using isocyanide to mediate the reduction of a C-C double bond. This method offers a potentially efficient route to diversely substituted derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















